3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide
説明
This compound belongs to the quinazolinone class, characterized by a bicyclic scaffold with a thioxo (C=S) group at position 2, a chloro substituent at position 7, and a benzamide moiety linked via a phenethylamine chain.
特性
CAS番号 |
422529-37-1 |
|---|---|
分子式 |
C23H18ClN3O2S |
分子量 |
435.93 |
IUPAC名 |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30) |
InChIキー |
ZZRQCXUJIVBNRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide is a member of the quinazoline family, recognized for its diverse biological activities, particularly in oncology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a quinazolinone core with notable thioxo and chloro substituents, which enhance its pharmacological properties. The synthesis typically involves the reaction of isatoic anhydrides or anthranilic acid with amines, followed by cyclization with carbon disulfide and bases like potassium hydroxide to form the desired thioxoquinazolinone derivatives .
Kinase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of various kinases, particularly polo-like kinase 1 (Plk1). Plk1 is often overexpressed in cancer cells, making it a significant target for cancer therapy. The thioxo group in the compound has been linked to enhanced inhibitory potency against Plk1, suggesting its potential utility in reducing tumor growth and proliferation .
Anti-Cancer Properties
Research indicates that compounds similar to 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide exhibit significant anti-cancer effects. For instance, studies have shown that modifications on the quinazoline scaffold can lead to varying degrees of inhibition against Plk1, highlighting the importance of structural features for activity .
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, assays conducted on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines showed that related compounds significantly reduced cell viability and induced apoptosis through mechanisms involving cell cycle arrest and modulation of signaling pathways such as AKT and ERK .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally similar to 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide :
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinazoline Derivative | Fluorine substitution on quinazoline | Anticancer |
| Benzamide Inhibitor | Amide linkage without thioxo | Kinase inhibition |
| Thiazole-based Compound | Different heterocycle structure | Varies by specific compound |
This comparison illustrates how structural modifications can influence biological activity, particularly in terms of anticancer efficacy.
Case Studies
Several studies have explored the biological activity of quinazoline derivatives:
- Inhibition of Plk1 : A study demonstrated that a series of quinazoline derivatives could inhibit Plk1 effectively in ELISA assays. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the quinazoline ring were critical for binding affinity and inhibitory potency .
- Anti-inflammatory Effects : Compounds related to 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide have also shown potential anti-inflammatory properties. For example, certain derivatives significantly reduced levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models, suggesting broader therapeutic applications beyond oncology .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural and Functional Differences:
Core Modifications: The 2-thioxo group in the target compound replaces the 2-oxo group in analogs like 3f and 3k. The 7-chloro substituent introduces steric and electronic effects distinct from the 6-fluoro group in compound 3k or unsubstituted cores in RSV inhibitors .
Amide Linker Variations: The phenethyl chain in the target compound differs from the 3-methoxypropyl group in RSV inhibitors (), likely altering lipophilicity (logP) and membrane permeability.
Physical Properties :
- Melting points for analogs range from 207–288°C, influenced by hydrogen bonding (oxo/thioxo groups) and aromatic stacking (phenethyl). The target compound’s melting point is expected to fall within this range but may be higher due to the chloro substituent’s polarizability .
Q & A
Q. What validation protocols ensure reproducibility in biological assays across different research groups?
- Methodological Answer :
- Blinded experiments : Assign compound codes to prevent bias in data interpretation.
- Inter-lab collaboration : Share standardized protocols (e.g., ATCC cell culture guidelines) and reference datasets.
- Quality control : Include internal controls (e.g., untreated cells, solvent-only wells) in every assay plate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
